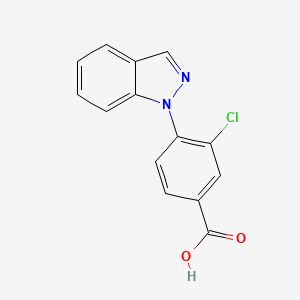

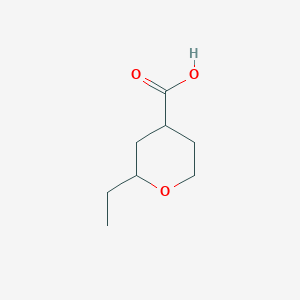

2-(1-Isocyanatoethyl)-5-methylthiophene

Übersicht

Beschreibung

Isocyanates are a group of low molecular weight, highly reactive compounds with a functional isocyanate group . They are widely used in the manufacturing of flexible and rigid polyurethane foams, soft furniture, and insulation in buildings .

Molecular Structure Analysis

Isocyanates are defined by the isocyanate functional group (−N = C = O). Most commercial isocyanates contain one isocyanate group (mono-isocyanates) or two isocyanate groups (di-isocyanates), attached to an aliphatic or an aromatic moiety .Chemical Reactions Analysis

Isocyanates are highly reactive and can undergo a variety of chemical reactions. They are known to react with water to form amines and carbon dioxide .Physical And Chemical Properties Analysis

Isocyanates have a variety of physical and chemical properties. For example, they have a relatively low molecular weight and are highly reactive .Wissenschaftliche Forschungsanwendungen

Material Science and Engineering

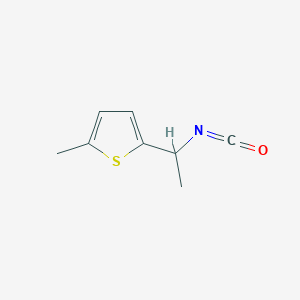

One notable application of thiophene derivatives is in the development of n-channel conductors for thin-film transistors (TFTs). Research by Pappenfus et al. (2002) demonstrates the synthesis of a terthiophene-based quinodimethane showing planar quinoid geometry, which is part of a dimerized face-to-face π-stack, exhibiting n-channel conduction in TFT measurements. This highlights the potential of thiophene derivatives in electronics and photonics applications, suggesting a similar utility for 2-(1-Isocyanatoethyl)-5-methylthiophene in creating advanced electronic materials (Pappenfus et al., 2002).

Organic Synthesis

In organic synthesis, derivatives of 5-methylthiophene, a related compound, have been employed as versatile intermediates. For instance, Yang's work on 2-Chloro-5-methylthiophene underlines its utility in the synthesis of pharmaceuticals and agrochemicals, presenting a low-cost and efficient preparation route. This supports the use of 2-(1-Isocyanatoethyl)-5-methylthiophene in synthesizing complex molecules with potential applications in drug discovery and agricultural chemistry (Zhang-Qi Yang, 2010).

Photochromic Materials

The synthesis and characterization of photochromic liquid crystal dithienylcyclopentene derivatives from 2-chloro-5-methylthiophene showcase the adaptability of thiophene derivatives in creating materials that change color under different light irradiations. Such materials are critical for developing light-responsive sensors, displays, and smart windows, indicating the potential of 2-(1-Isocyanatoethyl)-5-methylthiophene in photonic and optoelectronic applications (Shuzhen Cui, D. Shen, Zhi-gang Zheng, 2016).

Wirkmechanismus

Target of Action

The primary targets of 2-(1-Isocyanatoethyl)-5-methylthiophene are soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) . These enzymes play crucial roles in the metabolic conversion of epoxyeicosatrienoic acids and the conversion of arachidonic acid to prostaglandin H2, respectively .

Mode of Action

2-(1-Isocyanatoethyl)-5-methylthiophene interacts with its targets by inhibiting their enzymatic activities . This inhibition results in the modulation of the metabolic pathways of epoxyeicosatrienoic acids and prostaglandin H2 .

Biochemical Pathways

The inhibition of sEH prevents the conversion of epoxyeicosatrienoic acids into less active dihydroxyeicosatrienoic acids . This leads to an increase in the levels of epoxyeicosatrienoic acids, which can reduce blood pressure and prevent arterial occlusive diseases . On the other hand, the inhibition of COX prevents the conversion of arachidonic acid to prostaglandin H2, reducing inflammation .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-isocyanatoethyl)-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGZNNPMCUPFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Isocyanatoethyl)-5-methylthiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)

![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)